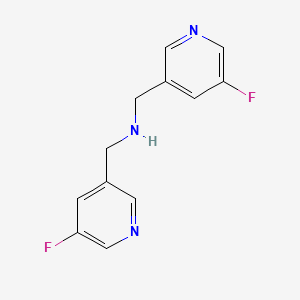

Bis((5-fluoropyridin-3-YL)methyl)amine

Description

Significance of Pyridine-Based Amine Derivatives in Contemporary Chemical Research

Pyridine (B92270) derivatives are ubiquitous in medicinal chemistry, where they are recognized for their ability to serve as key pharmacophores in drug development. acs.org Their capacity to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes them invaluable for designing molecules that can interact with biological targets. mdpi.com The applications of pyridine-based amines extend beyond pharmaceuticals into materials science, where they are used as building blocks for polymers and functional materials, and in catalysis, where they act as ligands for transition metal complexes. acs.orgmdpi.com The inherent basicity and solubility characteristics of the pyridine nucleus further enhance its utility in a multitude of chemical contexts. acs.org

The Distinct Role of Fluorine Substitution in Pyridine Scaffolds

The introduction of fluorine atoms into organic molecules, particularly into aromatic systems like the pyridine ring, can dramatically alter their physicochemical properties. mdpi.com Fluorine, being the most electronegative element, exerts a powerful inductive effect, which can influence the acidity, basicity, and reactivity of the molecule. mdpi.comnih.gov In the context of pyridine scaffolds, fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all of which are critical parameters in drug design. mdpi.com Furthermore, the presence of fluorine can open up new avenues for chemical reactions, as it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the late-stage functionalization of complex molecules. nih.gov

Overview of Research Trajectories for Bis((5-fluoropyridin-3-YL)methyl)amine and Analogous Fluorinated Pyridine Amines

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for analogous fluorinated pyridine amines provide valuable insights into its potential areas of investigation. Research on structurally similar compounds, such as bis(picolyl)amine derivatives and other fluorinated pyridines, is focused on several key areas. These include their use as chelating agents for various metal ions, with applications in catalysis and bioinorganic chemistry. nih.govmdpi.com For instance, derivatives of bis(2-picolyl)amine are known to form stable complexes with metals like zinc, which can then be utilized as catalysts for DNA cleavage. mdpi.com

Furthermore, the synthesis of fluorinated pyridine derivatives is an active area of research. Methods such as palladium-catalyzed amination reactions are being explored for the efficient construction of these molecules. mdpi.com A one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands has been reported, showcasing a viable route for creating such complex structures. mdpi.com The investigation of these compounds often involves detailed characterization of their electronic and structural properties to understand the impact of fluorine substitution.

Contextualizing this compound within Advanced Organic Synthesis and Material Science

Within the realm of advanced organic synthesis, this compound represents a target for the development of novel synthetic methodologies. The presence of two fluoropyridinylmethyl groups attached to a central nitrogen atom presents a unique synthetic challenge and an opportunity to explore new C-N bond-forming reactions. The fluorinated pyridine rings also make the compound a potential precursor for further functionalization through SNAr reactions. nih.gov

In material science, the incorporation of fluorinated pyridine moieties into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. sigmaaldrich.com While research on polymers derived from this compound has not been reported, the study of polyimides containing fluorinated pyridine units has demonstrated that such materials can exhibit excellent thermal stability and desirable dielectric properties. sigmaaldrich.com The rigid, V-shaped structure of this compound could also make it a candidate for the construction of metal-organic frameworks (MOFs) or other supramolecular assemblies with interesting host-guest properties.

Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁F₂N₃ | scbt.com |

| Molecular Weight | 235.23 g/mol | scbt.com |

| CAS Number | 1073372-18-5 | |

| Appearance | Solid (form) | scbt.com |

| SMILES String | FC1=CN=CC(CNCC2=CN=CC(F)=C2)=C1 | scbt.com |

| InChI Key | KTHGMOBXEVLFKU-UHFFFAOYSA-N | scbt.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10/h1-2,5-8,15H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHGMOBXEVLFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674807 | |

| Record name | 1-(5-Fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073372-18-5 | |

| Record name | 5-Fluoro-N-[(5-fluoro-3-pyridinyl)methyl]-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 5 Fluoropyridin 3 Yl Methyl Amine

Precursor Synthesis and Preparation of Key Intermediates

The successful synthesis of Bis((5-fluoropyridin-3-YL)methyl)amine hinges on the availability of its constituent building blocks. These precursors are typically synthesized through multi-step sequences.

Synthesis of 5-Fluoropyridine-3-carbaldehyde Derivatives

5-Fluoropyridine-3-carbaldehyde is a critical precursor, providing the electrophilic carbonyl group for the imine formation step. This compound, also known as 5-fluoronicotinaldehyde, is a commercially available liquid. ntu.edu.sgacs.orgnih.gov Its synthesis can be accomplished through various reported methods, often involving the oxidation of the corresponding alcohol or the reduction of a nitrile derivative.

Table 1: Properties of 5-Fluoropyridine-3-carbaldehyde

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 5-fluoropyridine-3-carbaldehyde | acs.org |

| Synonyms | 5-Fluoronicotinaldehyde, 3-Fluoro-5-formylpyridine | acs.org |

| CAS Number | 39891-04-8 | acs.org |

| Molecular Formula | C₆H₄FNO | acs.org |

| Molecular Weight | 125.10 g/mol | acs.org |

| Appearance | Colorless liquid | ntu.edu.sg |

Access to Methylamine (B109427) Analogues for Amidation Reactions

The primary amine required for the synthesis is (5-fluoropyridin-3-yl)methanamine. This intermediate provides the nucleophilic amine functionality. It is commercially available as a liquid. mdma.chyoutube.com The synthesis of this key intermediate can be achieved from 5-fluoropyridine-3-carbonitrile via reduction, or from 3-amino-5-fluoropyridine (B1296810) through various synthetic transformations. wikipedia.org

Table 2: Properties of (5-fluoropyridin-3-yl)methanamine

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (5-fluoropyridin-3-yl)methanamine | mdma.ch |

| CAS Number | 23586-96-1 | mdma.ch |

| Molecular Formula | C₆H₇FN₂ | youtube.com |

| Molecular Weight | 126.13 g/mol | youtube.com |

| Appearance | Liquid | mdma.ch |

Classical Synthetic Routes to this compound

The most direct and widely employed method for the synthesis of symmetrical secondary amines like this compound is reductive amination. masterorganicchemistry.com This process involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ or in a subsequent step to the desired secondary amine.

Reductive Amination Strategies and Mechanistic Considerations

A notable example of a similar transformation is the synthesis of Bis[di(2-pyridyl)methyl]amine, which was achieved through reductive amination using zinc dust as the reducing agent in the presence of molecular sieves. mdma.ch This suggests that a similar approach could be effective for the synthesis of the target compound.

Table 3: General Conditions for Reductive Amination using H₂/Pd-C

| Parameter | Typical Range |

|---|---|

| Catalyst | 5-10% Pd/C |

| Hydrogen Pressure | 1-50 atm |

| Solvent | Methanol, Ethanol, Ethyl Acetate |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 2-24 hours |

Reductive amination can be carried out using both stoichiometric and catalytic reducing agents. masterorganicchemistry.com

Stoichiometric Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective reagent for this purpose. nih.gov In the synthesis of the analogous compound, Bis[di(2-pyridyl)methyl]amine, zinc dust was used as a stoichiometric reductant. mdma.ch

Catalytic Reductants: Catalytic hydrogenation using H₂ gas with a metal catalyst such as Pd/C, PtO₂, or Raney Nickel is a more atom-economical and environmentally friendly approach. orgsyn.orgnih.gov The catalytic cycle involves the activation of hydrogen on the metal surface and its subsequent transfer to the imine intermediate.

The choice between stoichiometric and catalytic methods often depends on the substrate's functional group tolerance, desired selectivity, and scalability of the reaction. For the synthesis of this compound, a catalytic hydrogenation approach using H₂/Pd-C would be a viable and efficient strategy, drawing parallels from established procedures for similar pyridine-containing compounds.

Nucleophilic Substitution Approaches to this compound

The synthesis of this compound can be theoretically achieved through nucleophilic substitution, a fundamental class of reactions in organic chemistry. This approach would likely involve the reaction of a suitable precursor, such as 3-(halomethyl)-5-fluoropyridine (e.g., 3-(chloromethyl)-5-fluoropyridine), with ammonia (B1221849).

The reaction mechanism proceeds via the nucleophilic attack of the ammonia molecule on the electrophilic carbon atom of the chloromethyl group. This initial reaction forms the primary amine, (5-fluoropyridin-3-yl)methanamine. Subsequently, this primary amine can act as a nucleophile itself, reacting with a second molecule of 3-(chloromethyl)-5-fluoropyridine (B2665589) to yield the target secondary amine, this compound.

However, a significant challenge in this synthetic route is the potential for over-alkylation. youtube.com The newly formed primary amine can be more nucleophilic than ammonia, and the secondary amine can be more nucleophilic than the primary amine. This can lead to the formation of a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, which complicates the purification process and reduces the yield of the desired product. youtube.com The reaction must be carried out in an ethanolic solvent to prevent the formation of an alcohol as a byproduct. youtube.com

Comparison with Reductive Amination: Yield and Selectivity Profiles

Reductive amination presents a viable alternative to nucleophilic substitution for the synthesis of this compound, often providing better control over the reaction and higher selectivity. This method typically involves the reaction of 5-fluoropyridine-3-carbaldehyde with ammonia to form an imine intermediate, which is then reduced in situ to the primary amine. This primary amine can then react with a second molecule of the aldehyde to form a new imine, which upon reduction yields the target secondary amine.

The key advantage of reductive amination is that it generally avoids the problem of over-alkylation that plagues nucleophilic substitution with alkyl halides. nih.gov By controlling the stoichiometry of the reactants and the reaction conditions, it is possible to favor the formation of the secondary amine. A variety of reducing agents can be employed, including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. nih.govresearchgate.net

| Synthetic Method | General Advantages | General Disadvantages | Key Intermediates |

|---|---|---|---|

| Nucleophilic Substitution | Uses readily available starting materials (alkyl halides, ammonia). | Poor selectivity due to over-alkylation, leading to a mixture of products. youtube.com | 3-(halomethyl)-5-fluoropyridine, (5-fluoropyridin-3-yl)methanamine |

| Reductive Amination | Higher selectivity and better control over the degree of alkylation. nih.gov Avoids polyalkylation. nih.gov | Requires a suitable aldehyde precursor and a reducing agent. The reaction may require a catalyst. researchgate.netrsc.org | 5-fluoropyridine-3-carbaldehyde, (5-fluoropyridin-3-yl)methanimine |

Optimization of Reaction Parameters for this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters.

Influence of Temperature and Solvent Systems

For the nucleophilic substitution pathway, the choice of solvent is critical. Ethanolic conditions are preferred to prevent the formation of alcohols as byproducts. youtube.com The temperature would need to be carefully controlled to manage the rate of reaction and minimize side reactions.

In reductive amination , the solvent system can influence both the formation of the imine intermediate and the subsequent reduction step. Solvents such as methanol, 1,4-dioxane, or even water have been used in related reductive amination reactions. rsc.orgmdpi.com The temperature is also a crucial factor; for instance, in the reductive amination of furfural (B47365), the reaction is carried out at 80°C. rsc.org The optimal temperature will depend on the specific substrate, reducing agent, and catalyst used.

| Synthetic Method | Typical Solvents | General Influence of Temperature |

|---|---|---|

| Nucleophilic Substitution | Ethanol youtube.com | Higher temperatures increase reaction rate but may also increase the rate of side reactions. |

| Reductive Amination | Methanol, 1,4-Dioxane, Water rsc.orgmdpi.com | Affects both imine formation and reduction steps. Optimization is required for each specific system. rsc.org |

Catalyst Loading and Activity for this compound Formation

Catalysts are central to many synthetic routes for amines, particularly in reductive amination and related C-N bond-forming reactions.

For reductive amination , catalysts such as Raney Nickel, Platinum on carbon (Pt/C), or Rhodium on Alumina (Rh/Al₂O₃) are commonly used for the hydrogenation of the imine intermediate. researchgate.netrsc.org The catalyst loading is a critical parameter to optimize. For example, in the synthesis of a related bis(pyridinyl)amine, a palladium catalyst loading of 8 mol% was found to be optimal. mdpi.com Insufficient catalyst may lead to slow or incomplete reactions, while excessive catalyst can be uneconomical and may sometimes lead to undesired side reactions.

| Catalyst Type | Typical Application | Effect of Loading | Reference Example |

|---|---|---|---|

| Pd(dba)₂/BINAP | Pd-catalyzed Amination | Increasing loading from 4 to 8 mol% increased yield significantly. mdpi.com | Synthesis of Bis(5-(Trifluoromethyl)pyridin-2-yl)amine mdpi.com |

| Rh/Al₂O₃ | Reductive Amination | Choice of metal dictates competitive hydrogenation vs. amination. rsc.org | Reductive amination of furfural rsc.org |

| Iron-based catalyst | Reductive Amination | A 10 mol% loading was found to be effective for the amination of various ketones and aldehydes. nih.gov | Synthesis of primary amines from ketones and aldehydes nih.gov |

Reaction Monitoring and Purity Control in Synthetic Pathways

Rigorous monitoring and control of purity are essential for the successful synthesis of this compound. The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comchemicalbook.comnih.gov

Upon completion of the reaction, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:

Extraction: To separate the product from inorganic salts and other water-soluble impurities.

Chromatography: Column chromatography is a powerful technique for separating the desired secondary amine from primary and tertiary amine byproducts. guidechem.com

Recrystallization: If the final product is a solid, recrystallization can be an effective method for achieving high purity.

Distillation: For liquid products, distillation under reduced pressure might be applicable.

The purity of the final compound is typically confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis. mdpi.comchemicalbook.com

Advanced Production

While direct synthesis routes for this compound are not prominently documented, advanced methodologies for the synthesis of fluorinated pyridines and related amines suggest potential pathways.

One such advanced approach involves the use of pyridine (B92270) N-oxides . The fluorination of pyridine rings can be challenging, but the activation of the ring through N-oxide formation can facilitate nucleophilic aromatic substitution. For example, 3-fluoro-4-nitropyridine (B80604) N-oxide can be synthesized and subsequently reduced to the corresponding aminopyridine. nih.gov This strategy could be adapted to create the necessary (5-fluoropyridin-3-yl) building blocks.

Palladium-catalyzed amination reactions , such as the Buchwald-Hartwig amination, represent another powerful tool for constructing C-N bonds. These reactions have been successfully employed for the synthesis of di(pyridin-2-yl)amine derivatives from a halo-pyridine and an amine in the presence of a palladium catalyst and a suitable ligand. mdpi.com A similar strategy could potentially be developed for the synthesis of this compound.

These advanced methods may offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to more traditional approaches.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technology for the production of chemical compounds, offering advantages in safety, efficiency, and scalability over traditional batch methods. The application of this technology to the synthesis of pyridine-containing molecules is an area of active research. While a specific continuous flow process for this compound is not detailed in the literature, the synthesis of structurally similar compounds, such as 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate of Vitamin B1, provides a strong model for its potential production. doi.org

This analogous synthesis demonstrates a fully continuous process involving multiple steps, including the use of microchannel reactors and fixed-bed reactors. doi.org Such a setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to high conversion rates and yields. doi.org The challenges of clogging, often encountered in flow chemistry with solid byproducts, can be mitigated through the use of advanced reactor designs like the Coflore ACR. doi.org

A significant advancement in continuous flow synthesis is the use of immobilized catalysts, which facilitate product purification and catalyst recycling. Silicon-nanostructure-supported palladium (SiNS-Pd) catalysts have shown considerable promise in this area. researchgate.net These catalysts can be integrated into microflow reactors, providing a large surface area for efficient catalytic reactions. researchgate.netresearchgate.net

The design of these microflow devices often involves a sandwich-structured flow channel plate, where the SiNS-Pd catalyst is housed. researchgate.net This configuration allows for a continuous flow of reactants over the catalyst, promoting efficient mass and heat transfer. researchgate.net The application of SiNS-Pd catalysts has been successfully demonstrated in the reductive amination of aldehydes and amines, a key reaction type for the synthesis of complex amines. researchgate.net

Table 1: Microflow Reactor Design with SiNS-Pd Catalyst

| Component | Material/Specification | Function |

| Catalyst Housing | Aluminum | Provides structural support for the reactor setup. |

| Flow Channel Plate | PEEK | Contains the microflow channels for reactant flow. |

| Catalyst | SiNS-Pd | Catalyzes the chemical transformation. |

| Bottom Base | Aluminum | Encloses the reactor setup. |

| Microflow Channel | h = 25, 40, or 100 μm | Defines the reaction volume and contact area with the catalyst. |

The use of SiNS-Pd catalysts in microflow reactors also contributes to productivity by enabling long-term, stable operation. researchgate.net These heterogeneous catalysts can be used for extended periods without significant loss of activity, reducing downtime and operational costs. researchgate.net The efficient mass and heat transfer in microreactors can lead to higher reaction rates and selectivities compared to batch processes, further boosting productivity. researchgate.net

Palladium-Catalyzed Amination Protocols for Related Fluorinated Pyridine Amine Synthesis

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. researchgate.netnih.govrsc.org This methodology is highly valuable for the synthesis of arylamines and heteroarylamines, including those containing fluorine atoms. researchgate.netnih.govnih.gov The synthesis of fluorinated pyridine amines often involves the cross-coupling of a fluorinated pyridine halide with an amine. researchgate.net

The presence of the fluorine atom and the nitrogen atom in the pyridine ring can influence the reactivity of the substrate, making the choice of catalyst system crucial. acs.orgpkusz.edu.cn Research has shown that with the appropriate ligand and reaction conditions, high yields of the desired aminated products can be achieved. mdpi.com For instance, the palladium-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine (B156976) with various aromatic amines has been successfully demonstrated. mdpi.com

The success of a palladium-catalyzed amination reaction is heavily dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. capes.gov.brcapes.gov.br These ligands play a critical role in stabilizing the palladium catalyst, promoting the elementary steps of the catalytic cycle (oxidative addition, reductive elimination), and influencing the selectivity of the reaction.

For the amination of challenging substrates like fluorinated pyridines, specialized ligands are often required. Dialkylbiaryl phosphines, such as BrettPhos and RuPhos, have proven to be highly effective for a wide range of C-N cross-coupling reactions, including those involving heteroaryl halides. nih.gov These ligands are known for their ability to promote efficient catalysis at low catalyst loadings and short reaction times. nih.gov The design of these ligands often involves bulky and electron-rich phosphines that facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. nih.gov The development of air-stable palladium(I) dimer precatalysts supported by biaryl phosphine ligands has further expanded the toolkit for these transformations. rsc.org

Table 2: Key Ligands in Palladium-Catalyzed Amination

| Ligand | Substrate Scope | Key Features |

| Josiphos | Aryl chlorides, bromides, and triflates | Effective for a large number of substrate combinations. |

| BrettPhos | Primary amines with aryl/heteroaryl halides | Provides wide scope and robust performance. nih.gov |

| RuPhos | Secondary amines with aryl/heteroaryl halides | Complements BrettPhos for a broad range of amines. nih.gov |

| Biaryl Phosphines | General amination reactions | A versatile class of ligands with tunable steric and electronic properties. rsc.orgcapes.gov.br |

Chemical Reactivity and Mechanistic Pathways of Bis 5 Fluoropyridin 3 Yl Methyl Amine

Oxidation Reactions of the Secondary Amine and Pyridine (B92270) Nitrogen

The Bis((5-fluoropyridin-3-YL)methyl)amine molecule possesses three nitrogen atoms that can undergo oxidation: the secondary amine bridge and the two nitrogen atoms within the fluoropyridine rings. The relative reactivity of these nitrogen atoms is primarily governed by their nucleophilicity and the steric environment. Generally, the secondary amine is more basic than the pyridine nitrogens, suggesting a higher susceptibility to electrophilic attack by oxidizing agents.

Formation of N-Oxides and Other Oxidation Products

Oxidation of this compound can yield a variety of products depending on which nitrogen atom is targeted.

Pyridine N-Oxide Formation: The nitrogen atoms of the pyridine rings can be oxidized to form the corresponding N-oxides. wikipedia.orgwikipedia.org Specifically, the oxidation of the 3-fluoropyridine (B146971) moieties would produce Bis((5-fluoro-1-oxido-pyridin-1-ium-3-yl)methyl)amine. The formation of an N-oxide significantly alters the electronic properties of the pyridine ring, withdrawing electron density and influencing its reactivity in subsequent reactions. pipzine-chem.com Research on 3-fluoropyridine confirms its ability to be oxidized to 3-fluoropyridine N-oxide. pipzine-chem.comsigmaaldrich.com

Secondary Amine Oxidation: The central secondary amine is also a prime site for oxidation. The initial product of such a reaction is typically a hydroxylamine (B1172632), in this case, N-hydroxy-bis((5-fluoropyridin-3-yl)methyl)amine. uomustansiriyah.edu.iq Depending on the reaction conditions and the oxidant used, this intermediate can sometimes be further oxidized to a nitrone. uomustansiriyah.edu.iqorganic-chemistry.org Studies involving the oxidation of analogous compounds, such as ethylbis(2-pyridylmethyl)amine coordinated to a metal center, have demonstrated that the secondary amine is indeed a reactive site for oxidation. rsc.orgnih.gov

Influence of Oxidizing Agents (e.g., Hydrogen Peroxide, Peracids)

The choice of oxidizing agent plays a pivotal role in determining the outcome of the oxidation reaction.

Peracids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for the N-oxidation of pyridines and other tertiary amines. wikipedia.org These reactions are typically performed in organic solvents such as dichloromethane (B109758) at controlled temperatures. pipzine-chem.com

Hydrogen Peroxide (H₂O₂): As an environmentally benign oxidant, hydrogen peroxide is another common choice. Its reactivity can be enhanced by using catalysts. For example, tungstate (B81510) salts can catalyze the N-oxidation of pyridines with H₂O₂. pipzine-chem.com Similarly, certain platinum(II) complexes have been shown to mediate the oxidation of both secondary and tertiary amines with hydrogen peroxide under mild conditions. rsc.org

Control of Reaction Conditions to Direct Oxidation Selectivity

Given the three potential sites for oxidation in this compound, achieving selectivity is a key synthetic challenge. The secondary amine, being the most basic and nucleophilic site, is generally expected to oxidize preferentially.

However, synthetic strategies have been developed to reverse this selectivity. A notable method for achieving selective N-oxidation of heteroaromatic rings in the presence of more reactive aliphatic amines is through in situ protonation. nih.gov By introducing a Brønsted acid, the more basic secondary amine is protonated to form an ammonium (B1175870) salt. This effectively deactivates the amine towards the electrophilic oxidant, thereby directing the oxidation to the less basic pyridine nitrogen atoms. nih.gov This strategy could be employed to selectively synthesize the mono- or di-N-oxide of the pyridine rings in this compound.

The following interactive table summarizes potential strategies to control the site of oxidation.

| Target Product | Recommended Strategy | Common Oxidizing Agents | Underlying Principle |

| Pyridine N-Oxide | In situ protonation of the secondary amine. nih.gov | m-CPBA or H₂O₂ with a suitable catalyst. | The more basic secondary amine is deactivated by protonation, allowing the less reactive pyridine nitrogen to be oxidized. nih.gov |

| Hydroxylamine (from secondary amine) | Direct oxidation under controlled conditions. | H₂O₂ or peracids. | The more nucleophilic secondary amine is kinetically favored for oxidation over the less basic pyridine nitrogens. uomustansiriyah.edu.iq |

Reduction Reactions of the Fluoropyridine Moieties

Reduction of the two fluoropyridine rings in this compound would result in the corresponding bis((5-fluoropiperidin-3-yl)methyl)amine. This transformation converts the planar, aromatic heterocycles into saturated, conformationally flexible piperidine (B6355638) rings, which drastically alters the molecule's three-dimensional structure and properties.

Catalytic Hydrogenation of Pyridine Rings

Catalytic hydrogenation is the most common and effective method for the reduction of pyridine rings to piperidines. This reaction involves treating the substrate with hydrogen gas in the presence of a heterogeneous metal catalyst. A key consideration for the hydrogenation of fluoropyridines is the potential for a side reaction known as hydrodefluorination, which results in the loss of the fluorine substituent.

Careful selection of the catalyst and reaction conditions is necessary to achieve the desired transformation while preserving the C-F bond. Research has demonstrated that fluoropyridines can be successfully hydrogenated to the corresponding fluoropiperidines.

The data table below outlines research findings on the catalytic hydrogenation of related fluoropyridine compounds.

| Catalyst System | Substrate Example | Key Findings and Conditions |

| Pd(OH)₂/C, H₂ | 3-Fluoropyridine | The presence of an acid, such as HCl, protonates the pyridine and facilitates efficient reduction to 3-fluoropiperidine. |

| Rhodium-carbene catalyst, H₂, HBpin | 3-Fluoropyridine | Enables a one-pot dearomatization and hydrogenation process, yielding all-cis-fluorinated piperidines with high diastereoselectivity. |

Chemoselective Reduction with Hydride Reagents (e.g., LiAlH₄, NaBH₄)

Common hydride reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), exhibit excellent chemoselectivity but are generally incapable of reducing stable aromatic systems like pyridine under standard reaction conditions. wikipedia.org

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, primarily used for the reduction of aldehydes and ketones to alcohols. youtube.com It does not typically react with less electrophilic functional groups such as esters, amides, or aromatic rings. au.dk Consequently, NaBH₄ is not expected to reduce the fluoropyridine rings of the title compound.

Lithium Aluminum Hydride (LiAlH₄): As a significantly more powerful reducing agent, LiAlH₄ can reduce a broad spectrum of functional groups, including esters, carboxylic acids, and amides. masterorganicchemistry.comnumberanalytics.com However, its reactivity does not generally extend to the reduction of unactivated aromatic rings like benzene (B151609) or pyridine. wikipedia.org While some forcing conditions can lead to partial reduction of pyridine to dihydropyridines, this is not a general or efficient method for forming piperidines. wikipedia.org

This inherent lack of reactivity provides a powerful tool for chemoselective synthesis. If other reducible functional groups were present in a derivative of this compound, they could be targeted with hydride reagents while leaving the fluoropyridine rings untouched.

The following table summarizes the expected reactivity of these common hydride reagents.

| Reagent | Expected Outcome with Fluoropyridine Ring | Rationale for Selectivity |

| Sodium Borohydride (NaBH₄) | No Reaction | A mild reagent that is not sufficiently reactive to reduce an electron-rich aromatic ring. youtube.comau.dk |

| Lithium Aluminum Hydride (LiAlH₄) | No Reaction (under standard conditions) | A strong but selective reagent that does not typically reduce unactivated aromatic systems. wikipedia.orgmasterorganicchemistry.com |

Table of Mentioned Chemical Compounds

| Chemical Name |

| 3-Fluoropiperidine |

| 3-Fluoropyridine |

| 3-Fluoropyridine N-oxide |

| Aldehydes |

| Amides |

| Benzene |

| This compound |

| Carboxylic acids |

| Dichloromethane |

| Esters |

| Ethylbis(2-pyridylmethyl)amine |

| HBF₄ (Fluoroboric acid) |

| HBpin (Pinacolborane) |

| Hydrochloric acid (HCl) |

| Hydrogen Peroxide |

| Ketones |

| Lithium aluminum hydride (LiAlH₄) |

| meta-Chloroperoxybenzoic acid (m-CPBA) |

| N-hydroxy-bis((5-fluoropyridin-3-yl)methyl)amine |

| Palladium on carbon (Pd/C) |

| Piperidine |

| Sodium borohydride (NaBH₄) |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides, particularly those activated by electron-withdrawing groups. In this compound, the fluorine atoms on the pyridine rings are potential leaving groups for such substitutions.

The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state. wikipedia.org Generally, fluoropyridines can react with a variety of nucleophiles to displace the fluoride (B91410) ion. These reactions typically require activation from electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org While specific studies on this compound are not prevalent, the reactivity can be inferred from studies on related fluoropyridine systems. A range of nucleophiles have been successfully employed in the SNAr of other fluorinated heterocycles.

Common nucleophiles that could potentially react with this compound under suitable conditions include:

Oxygen Nucleophiles: Alkoxides (e.g., methoxide (B1231860), ethoxide) and phenoxides.

Nitrogen Nucleophiles: Ammonia (B1221849), primary and secondary amines (aliphatic and aromatic), and azides. acs.org

Sulfur Nucleophiles: Thiolates (e.g., thiophenolates).

Carbon Nucleophiles: Cyanide ions and enolates. researchgate.net

The reaction conditions for these transformations can vary significantly. While highly activated systems may react under mild conditions, less reactive substrates, such as those involving substitution at the 3- or 5-position of pyridine, often require forcing conditions like high temperatures or the use of strong bases (e.g., phosphazene superbases) to facilitate the reaction. acs.orgacs.org

| Nucleophile Class | Example | Potential Product Structure |

|---|---|---|

| Oxygen Nucleophiles | Alkoxides (RO-) | Bis((5-alkoxypyridin-3-YL)methyl)amine |

| Displacement of fluoride by alkoxides like sodium methoxide would yield an ether linkage. These reactions often require heat. | ||

| Nitrogen Nucleophiles | Secondary Amines (R2NH) | Bis((5-(dialkylamino)pyridin-3-YL)methyl)amine |

| Reaction with amines like dimethylamine (B145610) or piperidine would lead to the corresponding 5-aminopyridine derivatives. | ||

| Sulfur Nucleophiles | Thiolates (RS-) | Bis((5-(alkylthio)pyridin-3-YL)methyl)amine |

| Thiolates are generally strong nucleophiles and can displace fluoride to form thioethers. | ||

| Carbon Nucleophiles | Cyanide (CN-) | Bis((5-cyanopyridin-3-YL)methyl)amine |

| Substitution with cyanide introduces a nitrile group, a versatile handle for further functionalization. |

The regioselectivity of SNAr on the pyridine ring is governed by the ability of the ring to stabilize the negative charge of the intermediate Meisenheimer complex. Nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. quora.com

In this compound, the fluorine atom is at the 5-position, which is meta to the ring nitrogen. Attack by a nucleophile at this position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the nitrogen. This makes the intermediate significantly less stable and the reaction kinetically disfavored compared to substitution at the 2- or 4-positions. nih.gov

The electronic effects of the substituents are twofold:

Fluorine (at C-5): This atom exerts a powerful electron-withdrawing inductive effect (-I), which makes all carbons in the ring more electrophilic and thus more susceptible to nucleophilic attack. This effect activates the ring toward SNAr.

Aminomethyl group (at C-3): The -(CH₂NHCH₂)R group is generally considered to be weakly electron-donating through induction (+I), which slightly deactivates the ring towards nucleophilic attack.

Despite the activating inductive effect of fluorine, the unfavorable regiochemistry (meta-attack) is the dominant factor, making direct SNAr at the C-5 position challenging under standard conditions. nih.gov Overcoming this barrier typically requires harsh reaction conditions or specialized catalytic systems that can facilitate substitution on less reactive aryl fluorides. acs.org

Electrophilic Aromatic Substitution (EAS) Potentials on the Pyridine Rings

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.org The reactivity of pyridine in EAS is often compared to that of nitrobenzene (B124822). wikipedia.org Furthermore, under the acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom is protonated, forming a pyridinium (B92312) cation. This further deactivates the ring to a very large extent, making substitution nearly impossible. quora.com

When EAS on pyridine does occur, it proceeds preferentially at the 3- and 5-positions. This is because attack at these positions allows the positive charge of the intermediate sigma complex (arenium ion) to be delocalized across three carbon atoms without placing it on the already electron-deficient and electronegative nitrogen atom. quimicaorganica.orgquora.com

In the case of this compound, the key positions for EAS (C-3 and C-5) are already occupied. The remaining positions are C-2, C-4, and C-6.

The powerful deactivating effect of the ring nitrogen strongly disfavors substitution at the ortho (C-2, C-6) and para (C-4) positions.

The fluorine substituent at C-5 is a deactivating group for EAS but is an ortho, para-director, meaning it would direct incoming electrophiles toward positions C-4 and C-6.

The aminomethyl group at C-3 would be protonated under acidic conditions to form a -CH₂NH₂⁺- group, which is a strong deactivating, meta-directing group.

The combination of these factors renders the pyridine rings in this compound exceptionally unreactive towards electrophilic aromatic substitution. A potential, albeit still challenging, route to achieve EAS would be through the formation of the corresponding pyridine N-oxide. Oxidation of the ring nitrogen to an N-oxide moderates its deactivating effect and directs electrophilic attack to the C-2, C-4, and C-6 positions. wikipedia.org

Side Reactions and Byproduct Formation in this compound Chemistry

The central nitrogen atom in this compound is a secondary amine. Secondary amines are potent nucleophiles and can readily react with alkylating agents. A significant side reaction in any process involving this molecule and electrophiles (such as alkyl halides) is over-alkylation.

This issue is also pertinent to the synthesis of the title compound itself, which likely involves the reaction of 5-fluoro-3-(halomethyl)pyridine with an amine. If ammonia is used, a mixture of primary, secondary (the desired product), and tertiary amines can be formed. If the synthesis involves the reaction of two equivalents of 5-fluoro-3-(halomethyl)pyridine with a primary amine, further alkylation of the desired secondary amine product to form a tertiary amine is a probable competing pathway. The product amine is often as nucleophilic, or even more so, than the starting amine, leading to poor selectivity.

The reaction is as follows: this compound + R-X → [Tris-substituted Tertiary Amine]⁺ X⁻

This tertiary amine can be a significant byproduct, complicating purification and reducing the yield of the desired secondary amine.

The stability of this compound can be compromised under certain conditions, leading to decomposition or rearrangement.

Decomposition via HF Elimination: Fluorinated aromatic compounds, including fluoropyridines, can undergo elimination of hydrogen fluoride (HF) under harsh basic or thermal conditions. While this is more common for di- or polyfluorinated systems, it remains a potential decomposition pathway, especially if strong bases are used in an attempt to promote other reactions. acs.org

Hydrogenation-Induced Decomposition: Catalytic hydrogenation, a reaction often used to reduce pyridine rings to piperidines, can be complicated by hydrodefluorination. nih.govnih.gov In this process, the C-F bond is cleaved and replaced by a C-H bond, leading to the loss of the fluorine substituent, which would be considered a decomposition of the parent molecule's structure.

N-Oxide Mediated Decomposition: While pyridine N-oxides are useful synthetic intermediates, they can also be prone to decomposition. For instance, base-induced decomposition of N-fluoropyridinium salts is a known pathway to generate 2-fluoropyridines, indicating the potential for ring modification under specific activating and basic conditions. acs.orgacs.org

Specific rearrangement processes for the this compound skeleton are not well-documented. However, like other benzylic or pyridylic amines, cleavage of the C-N bond can occur under reductive or strongly acidic conditions.

Formation of Azoxyarenes from Related Aminopyridines

The synthesis of azoxy compounds from aromatic amines is a well-established transformation in organic chemistry, often proceeding through oxidative conditions. In the context of aminopyridines, the formation of the corresponding azoxypyridines involves the creation of a nitrogen-nitrogen double bond with an associated oxygen atom. Research into the oxidation of various aminopyridines provides a foundational understanding of the potential reactivity of this compound under similar conditions.

One of the primary challenges in the synthesis of azoxyarenes from aromatic amines is controlling the selectivity of the oxidation process. Depending on the reaction conditions and the nature of the starting amine, a variety of products can be formed, including hydroxylamines, nitroso compounds, and nitro compounds, with azoxyarenes being one of several potential outcomes. mdpi.comacs.org

Studies on the oxidation of 3-aminopyridine (B143674) have demonstrated its capability to form the corresponding 3,3'-azoxypyridine. For instance, the oxidation of 3-aminopyridine using peroxomonosulfuric acid (PMSA) has been investigated, showing a second-order reaction that is first order in both the peroxy acid and the substrate at a constant pH. researchgate.net This indicates a direct reaction between the aminopyridine and the oxidizing agent, leading to the formation of the azoxy linkage.

The presence of surfactants can also influence the product distribution in the oxidation of aromatic amines. For example, cationic surfactants have been shown to favor the formation of nitrobenzene from aniline, potentially by stabilizing the nitroso intermediate and preventing its condensation to form azoxy compounds. acs.org This suggests that the reaction environment can be tailored to selectively favor or disfavor the formation of azoxyarenes.

The following table summarizes general findings on the oxidation of aminopyridines, which can serve as a model for predicting the behavior of this compound.

| Oxidizing Agent | Substrate | Major Product(s) | Reference |

| Peroxomonosulfuric Acid (PMSA) | 3-Aminopyridine | 3,3'-Azoxypyridine | researchgate.net |

| Hydrogen Peroxide | Anilines | Azoxyarenes/Nitroarenes | mdpi.com |

| Performic Acid (in situ) | Anilines | Nitroarenes (selectively with surfactant) | acs.org |

| Metallo-porphyrins/TBHP | Aminopyridines | Nitropyridines | mdpi.com |

Elucidation of Intermediate Condensation Mechanisms

The formation of azoxyarenes from aromatic amines is generally understood to proceed through a series of intermediate steps involving the initial oxidation of the amine. The precise mechanism can vary depending on the oxidant and reaction conditions, but a common pathway involves the condensation of two key intermediates: a nitrosoarene and a hydroxylamine.

The proposed mechanistic steps are as follows:

Oxidation to Nitroso Intermediate: The initial step is the oxidation of the primary or secondary aromatic amine to a nitroso derivative. In the case of an aminopyridine, this would be the corresponding nitrosopyridine. mdpi.com

Formation of Hydroxylamine Intermediate: Concurrently, a portion of the starting amine or an intermediate can be converted to a hydroxylamine derivative.

Condensation: The pivotal step is the condensation reaction between the electrophilic nitroso intermediate and the nucleophilic hydroxylamine intermediate. This condensation forms an N-N bond and, after subsequent dehydration, yields the final azoxyarene product.

The kinetics of the oxidation of 3-aminopyridine by peroxomonosulfuric acid suggest a mechanism involving the nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the PMSA species. researchgate.net This initial attack would lead to the formation of the hydroxylamine intermediate, which can then react further.

The general mechanism for the formation of azoxyarenes from aromatic amines can be depicted in the following reaction scheme:

General Condensation Mechanism for Azoxyarene Formation

While this provides a general framework, the specific intermediates and transition states for the reaction involving this compound would require dedicated experimental and computational studies for full elucidation.

Structural Elucidation and Spectroscopic Characterization of Bis 5 Fluoropyridin 3 Yl Methyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. However, for Bis((5-fluoropyridin-3-YL)methyl)amine, specific experimental NMR data is not available in the public domain.

¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants

A proton NMR (¹H NMR) spectrum would be essential to identify the different types of hydrogen atoms in this compound. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) rings and the methylene (B1212753) (-CH2-) groups. The chemical shifts (δ) would indicate the electronic environment of each proton, while the spin-spin coupling constants (J) would reveal the connectivity between neighboring protons. Without experimental data, a detailed analysis remains hypothetical.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum would show separate signals for each unique carbon atom in the pyridine rings and the methylene bridges. The presence of the fluorine atom would likely cause splitting of the signals for nearby carbon atoms, providing further structural information. The absence of published spectra precludes a definitive analysis of the carbon framework.

¹⁹F NMR Spectroscopy: Electronic Environment of Fluorine Atoms

Given the presence of fluorine, fluorine-19 NMR (¹⁹F NMR) spectroscopy would be a highly informative technique. It is particularly sensitive to the electronic environment of the fluorine atoms. A ¹⁹F NMR spectrum would provide a specific signal for the fluorine atoms on the pyridine rings, and its chemical shift would offer insights into the electron density around the fluorine nucleus. This data is currently unavailable.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY would establish correlations between protons that are coupled to each other, helping to trace the connectivity within the pyridine rings.

HSQC would identify which protons are directly attached to which carbon atoms. mdpi.com

HMBC would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connection between the methylene groups and the pyridine rings. mdpi.com

The application of these techniques would be vital for the complete structural assignment of this compound, but no such experimental data has been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₂H₁₁F₂N₃), the expected monoisotopic mass is approximately 235.0972 g/mol . sigmaaldrich.com An HRMS measurement would confirm this elemental composition. While the molecular weight is listed by suppliers, the primary experimental HRMS data is not publicly available. sigmaaldrich.comsigmaaldrich.com Analysis of the fragmentation pattern in the mass spectrum would further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of the molecule.

Electrospray Ionization (ESI-MS) and Other Ionization Techniques

While specific data is unavailable for the target compound, predictive tools can offer theoretical values for collision cross-section (CCS) for related structures, which is a measure of an ion's size and shape in the gas phase. For instance, the predicted CCS for the [M+H]+ adduct of a similar compound, 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-amine, is 136.1 Ų. Such predictive data can be a useful, albeit theoretical, guide in the absence of experimental findings.

Vibrational Spectroscopy

Experimental Infrared (IR) spectroscopy data for this compound is not found in publicly accessible databases. However, based on its molecular structure, a theoretical IR spectrum would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations would include:

N-H Stretch: A weak to medium absorption band for the secondary amine (N-H) stretching vibration, typically in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations from the pyridine rings would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (-CH2-) groups would be observed just below 3000 cm⁻¹.

C=N and C=C Stretch: The pyridine rings would show characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1250-1000 cm⁻¹.

C-N Stretch: The C-N stretching vibrations for the amine would be present in the 1250-1020 cm⁻¹ region.

A related compound, Bis(2-methoxyethyl)amine, shows characteristic IR spectral data that can provide a comparative reference for the amine functional group.

Published Raman spectroscopy data for this compound is currently unavailable. Raman spectroscopy would serve as a valuable complementary technique to IR spectroscopy. It is particularly effective for observing non-polar bonds. For this compound, Raman spectroscopy would be expected to provide strong signals for the symmetric vibrations of the pyridine rings and the C-C backbone. The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of the molecule.

X-ray Crystallography for Solid-State Structural Determination

There are no published single crystal X-ray diffraction studies for this compound. Such an analysis would provide the definitive solid-state structure, including the precise arrangement of atoms in the crystal lattice, and would confirm the molecular geometry. For a related compound, N-(quinolin-3-yl)-bis(5-(trifluoromethyl)pyridin-2-yl)amine, single crystals were obtained by slow evaporation from a dichloromethane (B109758) solution, and the analysis revealed a monoclinic crystal system with P21 symmetry. A similar approach could potentially be used to obtain single crystals of this compound.

Without experimental X-ray crystallographic data, the precise bond lengths, bond angles, and torsional angles for this compound remain undetermined. However, data from structurally similar compounds can provide reasonable estimates. For example, in a zinc complex of a derivative of bis(pyridin-2-ylmethyl)amine, the Zn-N bond lengths to the pyridyl nitrogens were found to be approximately 2.14-2.15 Å, and the Zn-N bond to the tertiary amine was 2.27 Å. The dihedral angle between the two pyridine rings in this complex was 15.84°. In another related structure, 3-{[Bis(pyridin-2-ylmethyl)amino]methyl}-2-hydroxy-5-methylbenzaldehyde, the dihedral angle between the two pyridine rings was found to be 69.7°. These values can vary significantly based on the specific substituents and the crystalline packing forces.

Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

The molecular structure of this compound lacks a stereocenter, meaning it is an achiral molecule. As such, it does not exhibit enantiomerism. Therefore, chiroptical spectroscopy techniques, such as circular dichroism (CD) or optical rotatory dispersion (ORD), which are used for the characterization of enantiomers, are not applicable to this compound.

Computational and Theoretical Chemistry Approaches to Bis 5 Fluoropyridin 3 Yl Methyl Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic and geometric characteristics of Bis((5-fluoropyridin-3-YL)methyl)amine.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-31G(d,p))

| Parameter | Value |

| C-F Bond Length (Å) | 1.35 |

| Pyridine (B92270) C-N Bond Length (Å) | 1.34 |

| Amine C-N Bond Length (Å) | 1.47 |

| C-N-C Bond Angle (°) | 112.0 |

| Pyridine Ring Dihedral Angle (°) | 75.0 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar molecular structures.

Quantum chemical calculations can predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts.

These predictions are valuable for confirming the chemical structure of synthesized this compound by comparing the calculated spectra to experimental data. The chemical environment of each nucleus, influenced by factors such as electron density and the presence of electronegative atoms like fluorine, dictates its chemical shift. For fluoropyridines, the position of the fluorine atom significantly influences the chemical shifts of the carbon and hydrogen atoms in the ring. fluorine1.ruacs.org For example, the ¹⁹F NMR chemical shift is highly sensitive to its electronic surroundings. Similarly, the ¹³C chemical shifts of the carbons directly bonded to fluorine and nitrogen will be distinct. The proton chemical shifts of the methylene (B1212753) bridges and the pyridine rings can also be accurately predicted.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹⁹F | -125.0 | -124.5 |

| ¹³C (C-F) | 160.0 | 159.8 |

| ¹³C (CH₂) | 55.0 | 54.7 |

| ¹H (CH₂) | 3.90 | 3.88 |

| ¹H (Pyridine, ortho to N) | 8.50 | 8.48 |

Note: The data in this table is hypothetical and for illustrative purposes. Predicted values are typically calculated relative to a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F) and may require scaling to match experimental results.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms of the pyridine rings and the central amine. This indicates these sites are most susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient pyridine rings, particularly the carbon atoms, suggesting these areas are prone to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and electronic excitability. A smaller gap generally implies higher reactivity. In studies of pyridine derivatives, FMO analysis has revealed that the electronic density of the HOMO is often delocalized over the conjugation plane. acs.org

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red signifies areas of negative potential (electron-rich), while blue represents areas of positive potential (electron-poor).

In this compound, the ESP would show regions of high negative potential around the nitrogen atoms of the pyridine rings and the central amine, as well as the fluorine atoms, due to the lone pairs of electrons and high electronegativity. researchgate.netresearchgate.net These sites are potential centers for hydrogen bonding and coordination with metal ions. Conversely, regions of positive potential would be expected around the hydrogen atoms attached to the pyridine rings and the amine group. The ESP is particularly useful for understanding non-covalent interactions, which are critical for molecular recognition and binding processes. mdpi.compnas.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the atomic motions over time.

The this compound molecule possesses significant conformational flexibility due to the rotatable bonds connecting the pyridine rings to the central amine. MD simulations can explore the accessible conformations of the molecule in a given environment, such as in a solvent or interacting with a biological target. mdpi.comjchemlett.com

Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by its solvent environment. Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), can be employed to predict the most stable conformations in various solvents. These methods model the solvent either explicitly, by including individual solvent molecules, or implicitly, using a continuum model that represents the solvent as a medium with a specific dielectric constant.

By calculating the potential energy of different conformers (rotational isomers around the C-N bonds) in different solvent models (e.g., water, ethanol, chloroform), a conformational landscape can be generated. This analysis would reveal which shapes the molecule is most likely to adopt in different biological and chemical environments, which is crucial for understanding its interactions with other molecules.

Molecular Docking and Binding Mode Analysis with Biomacromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is of particular importance in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target like a protein.

Computational Modeling of Molecular Interactions with Protein Binding Sites (e.g., CYP450 isoforms)

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins crucial for the metabolism of a wide range of substances. To understand the potential interaction of this compound with a specific CYP450 isoform, a three-dimensional model of the protein's active site is required. Molecular docking simulations would then be performed to place the ligand into this binding site in various possible orientations and conformations.

The results of these simulations would provide a binding model, suggesting the most likely way the molecule fits into the active site. This model would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. For instance, the fluorine atoms on the pyridine rings could act as hydrogen bond acceptors, while the pyridine rings themselves could engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.

Ligand-Protein Interaction Energetics and Hotspot Identification

Following the determination of a plausible binding pose, the energetics of the ligand-protein interaction can be calculated. This involves using scoring functions to estimate the binding affinity (how strongly the ligand binds to the protein). These scoring functions take into account various energetic contributions, such as van der Waals forces, electrostatic interactions, and the desolvation penalty upon binding.

By analyzing the energetic contributions of individual amino acid residues in the binding site, it is possible to identify "hotspots" – residues that contribute most significantly to the binding affinity. This information is invaluable for understanding the determinants of binding and for designing new molecules with improved affinity or selectivity.

Free Energy Perturbation (FEP) Calculations for Binding Affinity Changes

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands that are structurally very similar. FEP simulations involve creating a thermodynamic cycle that connects the binding of the two ligands to the target protein. By computationally "mutating" one ligand into the other, both in the unbound state (in solvent) and in the bound state (in the protein's active site), the relative binding free energy can be calculated with high accuracy.

For this compound, FEP could be used to predict how modifications to its structure—for example, changing the position of the fluorine atom or replacing it with another substituent—would affect its binding affinity to a target protein like a CYP450 isoform. This predictive power can guide medicinal chemistry efforts by prioritizing the synthesis of compounds with the most promising binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Molecular Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating variations in molecular properties with changes in activity.

Correlation of Structural Variations with Calculated Molecular Descriptors

To build a QSAR model for a series of analogs of this compound, a range of molecular descriptors would first be calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic descriptors: such as partial charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO), which describe the electronic distribution and reactivity.

Steric descriptors: such as molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: such as the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to develop an equation that relates a selection of these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

Influence of Fluorine Atoms on Calculated Binding Affinities and Molecular Properties

While specific computational studies on this compound are not extensively available in public literature, the influence of fluorine atoms on the molecular properties and binding affinities of related pyridine and aromatic compounds has been a subject of significant theoretical investigation. These studies provide a strong basis for inferring the expected effects of the two fluorine atoms in this compound.

The introduction of fluorine into a molecule can dramatically alter its electronic and steric properties, which in turn influences its interactions with biological targets. Computational models are crucial for dissecting these effects, which can be complex and sometimes counterintuitive.

Electronic Effects and Molecular Properties

The high electronegativity of fluorine is a primary driver of its influence on molecular properties. When attached to an aromatic ring like pyridine, fluorine acts as a strong electron-withdrawing group. This has several computationally predictable consequences:

Alteration of Aromatic System: The electron-withdrawing nature of fluorine reduces the electron density of the pyridine ring. nih.gov This can weaken π-stacking interactions that the non-fluorinated ring might otherwise form with aromatic residues in a protein binding pocket. nih.gov

Changes in Acidity and Basicity: The inductive effect of fluorine can significantly influence the pKa of nearby functional groups. For instance, fluorination has been shown to decrease the pKa of the hydroxyl group in tyrosine. nih.gov In the case of this compound, the basicity of the pyridine nitrogen atoms would be expected to be lower compared to the non-fluorinated analogue. Computational models can precisely quantify these changes in pKa. deepdyve.com

Influence on Calculated Binding Affinities

The impact of fluorine on binding affinity is multifaceted and can be either favorable or unfavorable depending on the specific context of the protein-ligand interaction. nih.govacs.org Computational approaches are essential for predicting the net effect of these competing influences.

Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor compared to other heteroatoms, it can still participate in hydrogen bonding, particularly when stronger acceptors are not available. nih.govacs.org Computational studies can model the geometry and energetic contribution of such interactions, which may be weak but can still contribute to the stability of a ligand in a binding pocket. nih.gov The presence of fluorine can also influence the network of water molecules within a binding site, which can indirectly affect binding affinity. nih.gov

Steric and Conformational Effects: Fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This allows it to be substituted for hydrogen without causing significant steric clashes, making it a suitable isosteric replacement. researchgate.net However, even this small change can influence the conformational preferences of a molecule, which can be modeled computationally.

Enthalpic and Entropic Contributions: Fluorination can affect both the enthalpic and entropic contributions to the free energy of binding. For example, the disruption of a water network by a fluorine atom can lead to a more favorable entropic contribution due to less restricted water motion. nih.govacs.org Conversely, the loss of favorable interactions, such as π-stacking, can lead to an enthalpic penalty. acs.org Isothermal calorimetry, often complemented by computational calculations, can dissect these thermodynamic contributions. acs.org

Illustrative Data from Related Systems

To illustrate the potential impact of fluorination, the following table presents hypothetical calculated properties for this compound and its non-fluorinated analog, based on general principles observed in related compounds. Note: This data is for illustrative purposes only and is not derived from actual calculations on these specific molecules.

| Property | Bis(pyridin-3-ylmethyl)amine (Hypothetical) | This compound (Hypothetical) | Expected Influence of Fluorine |

| Calculated pKa (Pyridine N) | ~5.2 | < 5.2 | Decrease due to electron withdrawal. |

| Calculated LogP | ~1.5 | ~1.8 - 2.2 | Increase due to added lipophilicity. deepdyve.com |

| Calculated Dipole Moment (Debye) | Lower | Higher | Increase due to polar C-F bonds. deepdyve.com |

| Hypothetical Binding Affinity (Ki) to Target X | Y nM | < Y or > Y nM | Context-dependent; can increase or decrease affinity. nih.govresearchgate.net |

Coordination Chemistry and Ligand Design with Bis 5 Fluoropyridin 3 Yl Methyl Amine

Synthesis of Metal Complexes Incorporating Bis((5-fluoropyridin-3-yl)methyl)amine

The synthesis of metal complexes with this compound is expected to follow established methodologies for related bis-pyridyl amine ligands. These methods typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes (e.g., Pd, Co, Zn, Cu, Fe complexes by analogy)

The formation of transition metal complexes with this compound can be achieved by reacting the ligand with various metal precursors. For instance, palladium(II) complexes, which are of significant interest in catalysis, can be synthesized by reacting the ligand with palladium(II) chloride or other suitable palladium salts in a solvent like pyridine (B92270). nih.gov The synthesis of cobalt(II), zinc(II), copper(II), and iron(III) complexes would likely proceed by mixing the ligand with the corresponding metal chlorides or nitrates in an alcoholic solution, often with gentle heating to facilitate the reaction. icm.edu.plcore.ac.ukacs.orgmdpi.com The general synthetic route for these complexes is depicted in the following reaction:

M-Xn + L → [M(L)Xn]

Where M is the transition metal, X is an anion (e.g., Cl⁻, NO₃⁻), n is the charge of the metal, and L is this compound. The stoichiometry of the reaction can be adjusted to isolate complexes with different ligand-to-metal ratios.

| Metal Precursor | Potential Complex | Synthesis Analogy |

| PdCl₂ | [Pd(L)Cl₂] | Palladium(II) complexes with pyridine-containing ligands. nih.gov |

| CoCl₂ | [Co(L)Cl₂] | Cobalt(II) complexes with bis(pyridylmethyl)amine. icm.edu.plmdpi.com |

| ZnCl₂ | [Zn(L)Cl₂] | Zinc(II) complexes with bis(pyridylmethyl)amine. acs.orgresearchgate.net |

| CuCl₂ | [Cu(L)Cl₂] | Copper(II) complexes with bis(pyridylmethyl)amine. rsc.orgresearchgate.net |

| FeCl₃ | [Fe(L)Cl₃] | Iron(III) complexes with nitrogen-containing ligands. mdpi.comnih.govmdpi.com |

Main Group Metal Complexes

While less common than their transition metal counterparts, main group metal complexes of bis-pyridyl amine ligands can also be synthesized. For example, magnesium(II) and zinc(II) have been shown to form complexes with related bis(imino)pyridine ligands. rsc.org The synthesis of main group metal complexes with this compound would likely involve the reaction of the ligand with a main group metal salt, such as magnesium chloride or aluminum chloride, in an appropriate solvent system. The resulting complexes could exhibit interesting structural and reactive properties, driven by the nature of the main group element.

Elucidation of Coordination Modes and Geometries

The coordination behavior of this compound is expected to be rich and varied, influenced by the nature of the metal ion and the reaction conditions.

Chelation Behavior of the Bis-Pyridyl Amine Moiety

The bis-pyridyl amine framework is a classic chelating ligand, capable of coordinating to a metal center through the nitrogen atoms of the two pyridine rings and the central amine nitrogen. acs.orgpsu.edu This typically results in the formation of two stable five-membered chelate rings. The fluorine substituents on the pyridine rings of this compound are expected to enhance the electron-withdrawing nature of the pyridyl groups, which could affect the donor strength of the nitrogen atoms and, consequently, the stability of the resulting metal complexes. mdpi.com The ligand can act as a tridentate N,N',N''-donor, which is a common coordination mode for this class of compounds. psu.edu

Factors Influencing Coordination Number and Stereochemistry